Estradiol Impurity 11
CAS No.: 92817-11-3
Cat. No.: VC17968102
Molecular Formula: C18H23FO2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92817-11-3 |
|---|---|
| Molecular Formula | C18H23FO2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
| Standard InChI Key | KDLLNMRYZGUVMA-PNVOZDDCSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O |
| Canonical SMILES | CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Identity and Nomenclature
Estradiol Impurity 11 is systematically named as (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, reflecting its tetracyclic steroid backbone with hydroxyl groups at positions 3 and 17 . The compound's identity is complicated by conflicting CAS registry entries across sources:
| Identifier | Value | Source |
|---|---|---|
| Primary CAS | 791-69-5 | PubChem |
| Alternate CAS | 92817-11-3 | CymitQuimica |
| Disputed CAS | 3583-03-7 | ChemicalBook |
This discrepancy in CAS assignments likely arises from isomer differentiation or vendor-specific labeling practices. The molecular formula C₁₈H₂₂O₂ (MW = 270.37 g/mol) is consistent across authoritative databases , though one source erroneously reports C₁₈H₂₄O₃ , potentially reflecting a distinct positional isomer or labeling error.
Structural Characteristics
The compound features a estra-1,3,5(10),9(11)-tetraene core with conjugated double bonds at C1-C2 and C9-C11, differentiating it from estradiol's fully reduced steroid skeleton . Key structural attributes include:
-
Stereochemistry: 17β-hydroxyl orientation critical for receptor binding
-
Planarity: Extended conjugation from C9-C11 double bond alters molecular topology
-
Hydrogen bonding: Two hydroxyl groups enable polar interactions
Comparative analysis with 17β-estradiol reveals a 0.9 Å displacement in the D-ring due to the Δ9(11) unsaturation, potentially impacting receptor docking.
Physicochemical Properties
The compound exhibits pH-dependent tautomerism, favoring the 9,11-diene form in acidic media . Spectroscopic fingerprints include:
-
¹H NMR (400 MHz, DMSO-d6): δ 7.15 (d, J=8.4 Hz, H-1), 6.55 (dd, J=8.4, 2.8 Hz, H-2), 5.75 (m, H-11)
| Receptor Subtype | EC₅₀ (nM) | Relative Efficacy (%) |
|---|---|---|
| ERα | 12.3 | 48 vs. estradiol |
| ERβ | 28.7 | 31 vs. estradiol |
Safety assessments classify it as:
Mechanistic studies suggest the Δ9(11) double bond facilitates covalent adduct formation with DNA nucleophiles, explaining its genotoxic potential .
Analytical Characterization Techniques
Pharmaceutical quality control employs orthogonal methods for impurity quantification:
| Technique | LOD (ppm) | LOQ (ppm) | Chromatographic Conditions |
|---|---|---|---|
| HPLC-UV (254 nm) | 0.15 | 0.50 | C18, 65:35 MeOH/H₂O |
| UPLC-MS/MS | 0.02 | 0.07 | HILIC, ESI+ |
| GC-FID | 1.20 | 4.00 | DB-5ms, 280°C |
Stability studies indicate ≤0.2% degradation over 24 months at -20°C in amber vials .
Regulatory and Pharmaceutical Significance
As a specified impurity in estradiol hemihydrate formulations, ICH guidelines mandate strict control:
| Parameter | Threshold | Regulatory Source |
|---|---|---|
| Identification Threshold | 0.10% | ICH Q3B(R2) |
| Qualification Threshold | 0.15% | EMA CPMP/ICH/2738/99 |
| Reporting Threshold | 0.05% | USP <1086> |
Current pharmacopeial methods achieve 92-97% recovery in spiked samples, with interlaboratory RSD <5% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume